molecular formula C16H12O4 B1207261 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester CAS No. 734-88-3

3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester

Cat. No.: B1207261
CAS No.: 734-88-3
M. Wt: 268.26 g/mol
InChI Key: FYOZSKRVTISLHE-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, also known as ethyl 3-oxobenzo[f]chromene-2-carboxylate or 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester, is a compound with a molecular formula of C16H12O4 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Result of Action

Some studies suggest that related compounds may have effects on cell proliferation

Biochemical Analysis

Biochemical Properties

3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in mechanochemical reactions, where it undergoes a ring-opening reaction upon external stimulation to generate intensely colored merocyanine dyes . The interaction with enzymes such as naphthopyran mechanophores allows for the transduction of mechanical energy, leading to a chemoselective reaction . This interaction is essential for the compound’s role in stress sensing applications, enabling the detection of critical stress and strain in polymeric materials .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s photochromic properties allow it to undergo a reversible transformation between colorless and colored forms upon exposure to light . This transformation can impact cellular signaling pathways by altering the cellular environment and influencing gene expression. Additionally, the compound’s ability to generate long-lived colored isomers can affect cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound undergoes a ring-opening reaction upon external stimulation, leading to the formation of merocyanine dyes . This reaction is facilitated by the compound’s unique structural properties, which allow it to act as a molecular switch. The binding interactions with biomolecules, such as enzymes and proteins, play a crucial role in this process. The compound’s ability to inhibit or activate enzymes can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s photochromic properties allow it to undergo reversible transformations, with the colored isomers having varying lifetimes . These temporal effects are essential for understanding the compound’s stability and its potential long-term impact on cellular processes. The degradation of the compound can lead to the formation of different isomers, each with distinct biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by interacting with specific enzymes and proteins, leading to positive changes in cellular function . At high doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways . These dosage effects are crucial for understanding the compound’s therapeutic potential and its safety profile in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . The ring-opening reaction of the compound leads to the formation of merocyanine dyes, which can further participate in metabolic reactions . The interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to undergo reversible transformations allows it to be transported to different cellular compartments, where it can exert its effects . The distribution of the compound within tissues is also influenced by its binding to specific proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical properties . The ability of the compound to undergo reversible transformations also plays a role in its subcellular localization, as it can be directed to different compartments based on its structural state .

Properties

IUPAC Name

ethyl 3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-2-19-15(17)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)18/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOZSKRVTISLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061065
Record name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734-88-3
Record name Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=734-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Benzocoumarin-3-carboxylic acid ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
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Record name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5,6-benzocoumarin-3-carboxylate
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Record name Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate
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Customer
Q & A

Q1: What is the spatial arrangement of the different structural units within the ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate molecule?

A1: The research indicates that the chromene ring system within the molecule exists in a nearly planar conformation. [] This planar chromene ring system is slightly tilted relative to the fused benzene ring with a dihedral angle of 1.24° and exhibits a more pronounced tilt of 26.5° relative to the plane of the ethyl carboxylate group. []

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